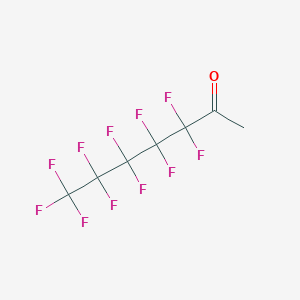

Methyl Perfluoroamyl Ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl perfluoroamyl ketone is not directly discussed in the provided papers, but related compounds and reactions can give insights into its properties and synthesis. Trifluoromethyl ketones (TFMKs) are mentioned as valuable synthetic targets and intermediates in medicinal chemistry due to their fluorinated structures . Methyl perfluoroamyl ketone likely shares some of the characteristics of TFMKs due to the presence of fluorinated carbon groups in its structure.

Synthesis Analysis

The synthesis of fluorinated ketones, such as methyl perfluoroamyl ketone, can be complex due to the reactivity of fluorine atoms. One approach to synthesizing α,β-unsaturated ketones, which are structurally related to methyl perfluoroamyl ketone, uses a three starting material four-component reaction with Selectfluor as a mild oxidant . Another method involves the regioselective C(sp3)-H fluorination of ketones, which could potentially be applied to the synthesis of methyl perfluoroamyl ketone by introducing fluorine atoms into the methyl ketone precursor . Additionally, a one-pot synthesis method for difluoromethyl ketones has been reported, which might be adapted for the synthesis of methyl perfluoroamyl ketone .

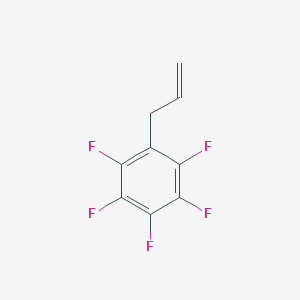

Molecular Structure Analysis

The molecular structure of methyl perfluoroamyl ketone would include a ketone functional group attached to a perfluoroamyl group. The presence of multiple fluorine atoms would significantly affect the electronic properties of the molecule, as seen in other perfluorinated compounds. The influence of fluorine on the chemical reactivity and molecular interactions of such ketones is a key area of study .

Chemical Reactions Analysis

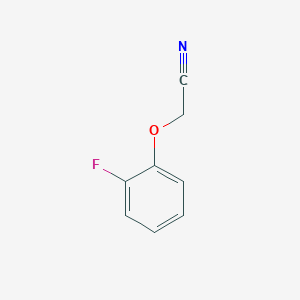

The reactivity of fluorinated ketones like methyl perfluoroamyl ketone can be quite distinct. For example, the synthesis of the cyanohydrin of a

Applications De Recherche Scientifique

1. Methyl Ketones as Biofuel

- Application : Methyl ketones are suggested as a sustainable biofuel that is fully compatible with the existing diesel fleet. These can be produced by genetically modified Pseudomonas taiwanensis VLB120 at high yields from glucose .

- Method : A comprehensive, reductive solvent screening for in situ extraction of methyl ketones was performed. An advanced multiphase loop bioreactor with countercurrent liquid–liquid extraction was used .

- Results : Methyl ketones as a biofuel combine the efficient combustion of diesel fuel with the clean combustion of other oxygenates. They also demonstrated good storability and reduced ecotoxicology compared to common diesel fuel .

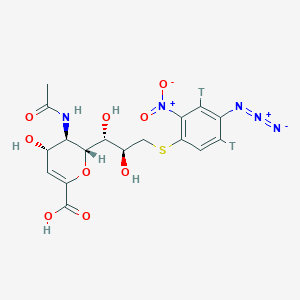

2. Peptidyl Fluoromethyl Ketones in Medicinal Chemistry

- Application : Peptidyl fluoromethyl ketones are used as inhibitors of hydrolytic enzymes. They are used as probes to study the proteolytic activity of serine and cysteine proteases and to elucidate their role in the insurgence and progress on several diseases .

- Method : The fluorinated methyl ketone moiety is connected to a peptidic backbone, conferring to the resulting structure an excellent substrate peculiarity and the possibility of being recognized by a specific subclass of human or pathogenic proteases .

- Results : These compounds are highly exploited for the target-based design of compounds for the treatment of topical diseases such as various types of cancer and viral infections .

Safety And Hazards

While specific safety and hazard information for Methyl Perfluoroamyl Ketone is not available, ketones in general may cause skin dryness or cracking, and may be irritating to the nose, throat, and lungs . They should be handled with proper personal protective equipment and used only in well-ventilated areas .

Propriétés

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F11O/c1-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGNOHFZECDUBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F11O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578936 |

Source

|

| Record name | Methyl perfluoropentyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl Perfluoroamyl Ketone | |

CAS RN |

2708-07-8 |

Source

|

| Record name | Methyl perfluoropentyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Perfluoroamyl Ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)

![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)

![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)